molecular formula C23H27N5OS B11573015 3,6-diphenyl-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

3,6-diphenyl-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11573015
M. Wt: 421.6 g/mol
InChI Key: MYOHSUOSTMPVQM-UHFFFAOYSA-N
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Description

3,6-Diphenyl-N,N-dipropyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-diphenyl-N,N-dipropyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the fusion of triazole and thiadiazine rings. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the reaction with phenyl isothiocyanate. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,6-Diphenyl-N,N-dipropyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,6-Diphenyl-N,N-dipropyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a synthetic intermediate for the preparation of other heterocyclic compounds.

    Biology: Investigated for its enzyme inhibitory activities, such as carbonic anhydrase inhibitors and cholinesterase inhibitors.

    Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,6-diphenyl-N,N-dipropyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, as a carbonic anhydrase inhibitor, it binds to the zinc ion in the enzyme’s active site, preventing the conversion of carbon dioxide to bicarbonate .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the same core structure but differ in their substituents.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomers have a different arrangement of the triazole and thiadiazine rings.

    1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines: Another isomeric form with a distinct ring fusion pattern.

Uniqueness

3,6-Diphenyl-N,N-dipropyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is unique due to its specific substituents, which confer distinct pharmacological properties. Its diphenyl and dipropyl groups enhance its lipophilicity and ability to interact with hydrophobic pockets in target proteins .

Properties

Molecular Formula

C23H27N5OS

Molecular Weight

421.6 g/mol

IUPAC Name

3,6-diphenyl-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C23H27N5OS/c1-3-15-27(16-4-2)22(29)20-19(17-11-7-5-8-12-17)26-28-21(24-25-23(28)30-20)18-13-9-6-10-14-18/h5-14,19-20,26H,3-4,15-16H2,1-2H3

InChI Key

MYOHSUOSTMPVQM-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1C(NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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